

5-Nitrosalicylaldehyde: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

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Compound of Interest

Compound Name: 5-Nitrosalicylaldehyde

Cat. No.: B15543640

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Nitrosalicylaldehyde**, a commercially available aromatic aldehyde, serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of the nitro group, a strong electron-withdrawing moiety, coupled with the reactive aldehyde and hydroxyl functionalities, makes it a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of coumarins, quinolines, Schiff bases, and benzodiazepines using **5-nitrosalicylaldehyde** as a precursor. Additionally, it summarizes the biological activities of these derivatives and explores their interactions with key cellular signaling pathways.

I. Synthesis of Coumarins via Perkin Condensation

Coumarins are a class of benzopyrone heterocycles renowned for their wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities. The Perkin condensation provides a classical and effective method for the synthesis of coumarin derivatives from salicylaldehydes.

Application Notes:

The reaction of **5-nitrosalicylaldehyde** with an acid anhydride, such as acetic anhydride, in the presence of a weak base like sodium acetate, leads to the formation of 6-nitrocoumarin. The nitro group at the 6-position can significantly influence the biological activity of the coumarin scaffold.

Experimental Protocol: Synthesis of 6-Nitrocoumarin

- Materials: **5-Nitrosalicylaldehyde**, anhydrous sodium acetate, acetic anhydride, crushed ice, glacial acetic acid.
- Procedure:
 - In a round-bottom flask, combine **5-nitrosalicylaldehyde** (1.0 g), anhydrous sodium acetate (1.5 g), and acetic anhydride (3 mL).
 - Reflux the mixture at 170-180°C for 4-5 hours in a paraffin or oil bath.^[1]
 - After the reaction is complete, pour the hot reaction mixture onto crushed ice with stirring.
 - Collect the separated solid product by filtration.
 - Recrystallize the crude product from glacial acetic acid to obtain pure 6-nitrocoumarin as yellow needles.^[1]

II. Synthesis of Quinolines via Friedländer Annulation

Quinolines are nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs with broad biological activities, including antimalarial, antibacterial, and anticancer properties. The Friedländer synthesis is a versatile method for constructing the quinoline ring system.

Application Notes:

The Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group. To synthesize quinoline derivatives from **5-nitrosalicylaldehyde**, the nitro group is first reduced to an amino group, and the resulting 5-

aminosalicylaldehyde can then undergo cyclocondensation. Alternatively, a domino nitro reduction-Friedländer heterocyclization can be employed.

Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis of a Quinoline Derivative

- **Materials:** **5-Nitrosalicylaldehyde**, an active methylene compound (e.g., ethyl acetoacetate), iron powder, glacial acetic acid, saturated sodium bicarbonate solution, ethyl acetate.
- **Procedure:**
 - In a round-bottom flask equipped with a reflux condenser, dissolve **5-nitrosalicylaldehyde** (1.0 equiv) and the active methylene compound (1.2 equiv) in glacial acetic acid.
 - Add iron powder (3.0 equiv) to the solution.
 - Heat the reaction mixture to reflux with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
 - After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acetic acid.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the desired quinoline derivative.

III. Synthesis of Schiff Bases and their Metal Complexes

Schiff bases, characterized by the azomethine ($-C=N-$) group, are versatile ligands that form stable complexes with various metal ions. Both the Schiff bases and their metal complexes exhibit a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties.

Application Notes:

5-Nitrosalicylaldehyde readily condenses with primary amines, such as diamines, to form Schiff bases. The resulting ligands can then be complexed with metal salts to yield coordination complexes. The nitro group can enhance the biological activity and coordination properties of the Schiff base.

Experimental Protocol: Synthesis of a Nitro-Schiff Base

- Materials: **5-Nitrosalicylaldehyde**, a diamine (e.g., 1,3-diaminopropane), methanol, dichloromethane.
- Procedure:
 - Prepare a solution of **5-nitrosalicylaldehyde** (0.67 g, 4 mmol) in methanol (20 mL).
 - Slowly add this solution to a solution of 1,3-diaminopropane (0.15 g, 2 mmol) in methanol (20 mL) with stirring.[\[2\]](#)
 - Stir the mixture at 30°C for 45 minutes. A yellowish-orange solid will precipitate.[\[2\]](#)
 - Filter the crude solid and wash it twice with ethanol (2 x 20 mL).[\[2\]](#)
 - Recrystallize the product from a dichloromethane/methanol mixed solvent to obtain pure crystals of the Schiff base.[\[2\]](#)

IV. Synthesis of 1,5-Benzodiazepines via a Multi-step Synthesis

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological activities, including anticonvulsant, anxiolytic, and antimicrobial

effects. A common synthetic route involves the cyclocondensation of an o-phenylenediamine with a chalcone.

Application Notes:

5-Nitrosalicylaldehyde can be utilized in a multi-step synthesis to produce 1,5-benzodiazepines. The first step involves a Claisen-Schmidt condensation of **5-nitrosalicylaldehyde** with an appropriate ketone to form a chalcone. This chalcone intermediate is then reacted with o-phenylenediamine to yield the 1,5-benzodiazepine ring system.

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

Step 1: Synthesis of a Chalcone from **5-Nitrosalicylaldehyde**

- Materials: **5-Nitrosalicylaldehyde**, a ketone (e.g., acetophenone), ethanol, sodium hydroxide solution.
- Procedure:
 - Dissolve **5-nitrosalicylaldehyde** (1.0 equiv) and the ketone (1.0 equiv) in ethanol in a round-bottom flask.
 - Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.
 - Continue stirring in the ice bath for 2-3 hours, then allow the mixture to warm to room temperature and stir overnight.
 - Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
 - Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of the 1,5-Benzodiazepine

- Materials: The chalcone synthesized in Step 1, o-phenylenediamine, dimethylformamide (DMF), piperidine.
- Procedure:
 - In a round-bottom flask, dissolve the chalcone (1 mmol) and o-phenylenediamine (1.5 mmol) in DMF (15 mL).^{[3][4]}
 - Add a few drops of piperidine as a catalyst.
 - Heat the mixture to reflux for 4-6 hours.^[3]
 - After completion of the reaction (monitored by TLC), cool the mixture and pour it into crushed ice.
 - Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 1,5-benzodiazepine derivative.^[3]

Quantitative Data Summary

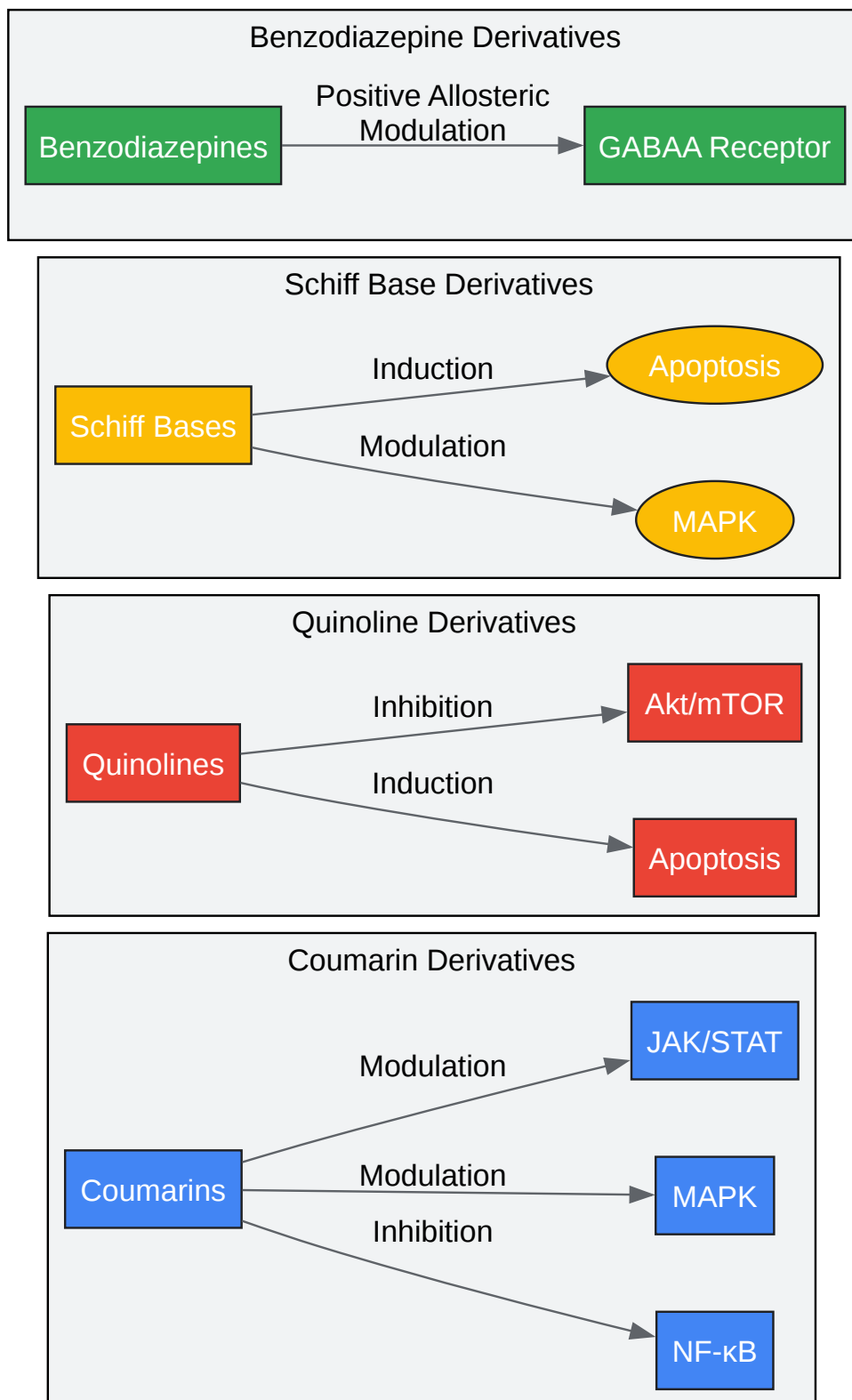
Table 1: Synthesis of Heterocyclic Compounds from **5-Nitrosalicylaldehyde**

Heterocycle Class	Specific Derivative	Reaction Type	Catalyst/ Reagent	Reaction Time	Yield (%)	Reference
Coumarin	6-Nitrocoumarin	Perkin Condensation	Sodium Acetate/Acetic Anhydride	4-5 hours	Not specified	[1]
Quinoline	Substituted Quinoline	Friedländer Annulation	Iron/Acetic Acid	1-3 hours	Good to Excellent	[2][5]
Schiff Base	N,N'-bis(5-nitrosalicylidene)-1,3-propanediamine	Condensation	None	45 minutes	90.5	[2]
1,5-Benzodiazepine	Substituted Benzodiazepine	Cyclocondensation	Piperidine	4-6 hours	Good	[3][4]

Table 2: Biological Activity of Heterocyclic Derivatives

Heterocycle Class	Specific Derivative/Classes	Biological Activity	Quantitative Data	Reference
Coumarins	Aegelinol and Agasyllin	Antibacterial	MIC: 16-125 µg/mL	[6]
Quinolines	Various derivatives	Antibacterial	MIC: 0.125-8 µg/mL	[7]
Schiff Bases	Various derivatives	Antioxidant (DPPH)	IC50: 4.36 - 6.18 µM	[3]
Benzodiazepines	Thiophene-containing derivatives	Antioxidant (DPPH)	Good activity	[8]

Signaling Pathways and Mechanisms of Action

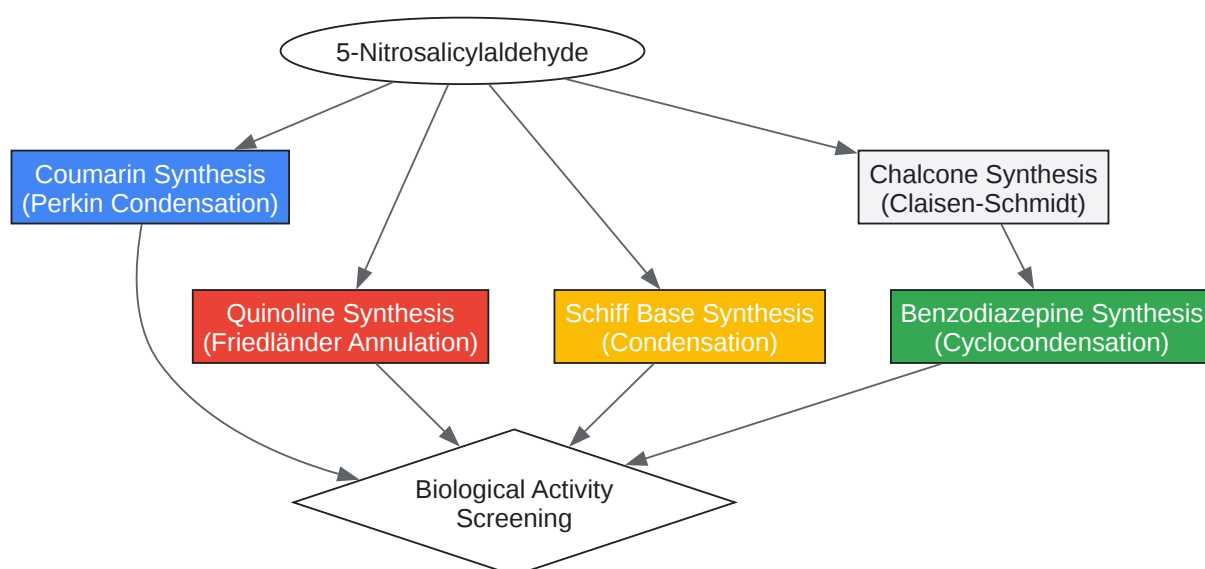


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Caption: Overview of signaling pathways modulated by heterocyclic compounds.

Coumarins and Inflammatory Signaling

Coumarin derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. They can inhibit the activation of Nuclear Factor-kappa B (NF- κ B), a crucial transcription factor in the inflammatory response.[9][10] Additionally, coumarins can influence the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, which are also involved in inflammation.[9]



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Caption: General experimental workflow for synthesizing heterocyclic compounds.

Quinolines and Apoptosis

Certain quinoline derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. One mechanism involves the inhibition of the

Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[11] By suppressing this pathway, these quinoline compounds can trigger apoptotic cell death.

Schiff Bases and MAPK/Apoptosis Pathways

Schiff bases derived from salicylaldehydes have been reported to modulate the MAPK signaling pathway, which is involved in various cellular processes, including proliferation, differentiation, and apoptosis.[12][13] Dysregulation of the MAPK pathway is common in cancer, and its modulation by Schiff base derivatives can lead to the induction of apoptosis in cancer cells.[13]

Benzodiazepines and GABAergic Signaling

Benzodiazepines exert their well-known effects on the central nervous system by acting as positive allosteric modulators of the GABA-A receptor.[14][15][16] By binding to a specific site on the receptor, they enhance the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the characteristic sedative, anxiolytic, and anticonvulsant properties of this class of compounds.

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